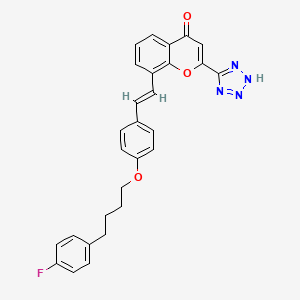

4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

MEN-91507は、システイニルロイコトリエン受容体拮抗薬として作用する低分子薬です。当初はA. メナリニ・インダストリー・ファルマチェウティケ・リウニテ SRLによって開発されました。 この化合物は、特に喘息を含む免疫系疾患や呼吸器疾患における潜在的な治療用途が主に調査されています .

準備方法

合成経路と反応条件: MEN-91507の合成には、いくつかの重要なステップが含まれます。

3-(4-フルオロベンゾイル)プロピオン酸の還元: このステップは、ジクロロメタン中の塩化アルミニウムとボラン/tert-ブチルアミン錯体を用いて行われ、中間アルコールが得られます。

アルデヒドへの変換: 中間アルコールは、次に4-ヒドロキシベンズアルデヒドと反応してアルデヒドを形成します。

テトラゾール環の形成: 最終的なステップには、100°Cのジメチルホルムアミド中、アルデヒドとアジ化ナトリウムおよび塩化アンモニウムを反応させてテトラゾール環を得ることが含まれます.

工業生産方法: MEN-91507の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、自動反応器の使用と、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類: MEN-91507は、テトラゾール環やフルオロフェニル基などの反応性官能基の存在により、主に置換反応を起こします。

一般的な試薬と条件:

置換反応: これらの反応は、一般的に穏やかな条件下で求核試薬を含みます。

酸化と還元反応: MEN-91507は、通常の条件下では安定していますが、特定の条件下では酸化と還元反応を起こす可能性があります。

主要な生成物: これらの反応から生成される主な生成物は、一般的に官能基が修飾されたMEN-91507の誘導体であり、さらなる薬理学的調査に使用できます .

4. 科学研究への応用

MEN-91507は、幅広い科学研究の用途があります。

化学: システイニルロイコトリエン受容体拮抗薬の研究における標準化合物として使用されています。

生物学: MEN-91507は、炎症や免疫応答など、さまざまな生物学的プロセスにおけるロイコトリエンの役割を調査するために使用されています。

医学: この化合物は、喘息やその他の呼吸器疾患の治療における潜在的な治療用途について研究されています。

科学的研究の応用

MEN-91507 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of cysteinyl leukotriene receptor antagonists.

Biology: MEN-91507 is used to investigate the role of leukotrienes in various biological processes, including inflammation and immune response.

Medicine: The compound is being studied for its potential therapeutic applications in treating asthma and other respiratory diseases.

Industry: MEN-91507 is used in the development of new drugs targeting cysteinyl leukotriene receptors

作用機序

MEN-91507は、特にCysLT1受容体であるシステイニルロイコトリエン受容体を拮抗することで効果を発揮します。この受容体は、炎症反応と気管支収縮に関与しています。 この受容体を遮断することで、MEN-91507は炎症を軽減し、気管支収縮を防ぎ、喘息やその他の呼吸器疾患の潜在的な治療薬になります .

類似の化合物:

- モンテルカスト

- ザフィルカスト

- プランルカスト

比較: MEN-91507は、モンテルカストやザフィルカストなどの類似化合物と比較して、内因性ロイコトリエンに対して異なる活性を示します。 これらの化合物はすべてシステイニルロイコトリエン受容体拮抗薬として作用しますが、MEN-91507は、前臨床研究で抗原誘発性気道炎症と気管支収縮を抑制する上で、より強力で幅広い活性を示しています .

MEN-91507は、独自の薬理学的プロファイルと、より幅広い治療用途の可能性により際立っています。

類似化合物との比較

- Montelukast

- Zafirlukast

- Pranlukast

Comparison: MEN-91507 displays a differential activity against endogenous leukotrienes compared to similar compounds like montelukast and zafirlukast. While all these compounds act as cysteinyl leukotriene receptor antagonists, MEN-91507 has shown a more potent and broader activity in reducing antigen-induced airway inflammation and bronchoconstriction in preclinical studies .

MEN-91507 stands out due to its unique pharmacological profile and its potential for broader therapeutic applications.

特性

CAS番号 |

197506-04-0 |

|---|---|

分子式 |

C28H23FN4O3 |

分子量 |

482.5 g/mol |

IUPAC名 |

8-[(E)-2-[4-[4-(4-fluorophenyl)butoxy]phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one |

InChI |

InChI=1S/C28H23FN4O3/c29-22-13-8-19(9-14-22)4-1-2-17-35-23-15-10-20(11-16-23)7-12-21-5-3-6-24-25(34)18-26(36-27(21)24)28-30-32-33-31-28/h3,5-16,18H,1-2,4,17H2,(H,30,31,32,33)/b12-7+ |

InChIキー |

PYUGFOWNYMLROI-KPKJPENVSA-N |

SMILES |

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F |

異性体SMILES |

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)/C=C/C4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F |

正規SMILES |

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-(2-(E)-(4-(4-(4-fluorophenyl)butyloxy)phenyl)vinyl)-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran sodium salt MEN91507 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。